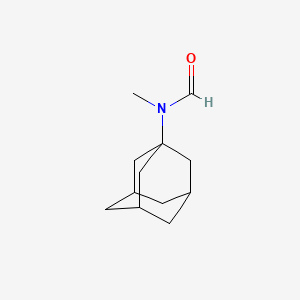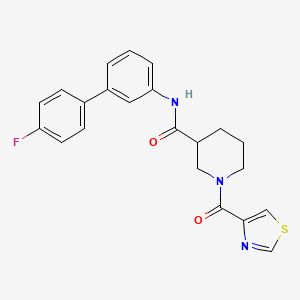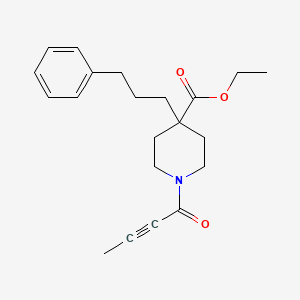![molecular formula C20H24N2O3 B4921417 4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide](/img/structure/B4921417.png)
4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide, also known as MPAH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAH is a hydrazide derivative that has been synthesized through a multistep process, and its unique chemical structure has led to its use in scientific research.
Mécanisme D'action
The mechanism of action of 4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide is not fully understood, but it is believed to work by inhibiting the growth of cancer cells through the induction of apoptosis. 4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide has also been shown to interact with nitric oxide, which may contribute to its potential use as a fluorescent probe.
Biochemical and Physiological Effects
4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide has been shown to have a low toxicity profile in vitro, making it a promising candidate for further study. It has been shown to induce apoptosis in cancer cells, and its interaction with nitric oxide may provide insight into the physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide in lab experiments is its low toxicity profile, which makes it a safe candidate for further study. However, one limitation is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for studying 4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide. One potential area of study is its use as a fluorescent probe for detecting nitric oxide in biological systems. Additionally, further research into its potential as an anti-cancer agent may lead to the development of new cancer treatments. Finally, the synthesis of 4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide may be optimized to make it more accessible for use in scientific research.
Méthodes De Synthèse
The synthesis of 4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide involves a multistep process that starts with the reaction of tert-butylamine with benzoyl chloride to form N-tert-butylbenzamide. This intermediate product is then reacted with hydrazine hydrate to form N'-tert-butylbenzohydrazide. The final step involves the reaction of N'-tert-butylbenzohydrazide with methoxy(phenyl)acetyl chloride to form 4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide.
Applications De Recherche Scientifique
4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide has been used in various scientific research applications due to its unique chemical structure. It has been studied as a potential anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. 4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide has also been studied for its potential use as a fluorescent probe for detecting nitric oxide in biological systems.
Propriétés
IUPAC Name |
4-tert-butyl-N'-(2-methoxy-2-phenylacetyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-20(2,3)16-12-10-15(11-13-16)18(23)21-22-19(24)17(25-4)14-8-6-5-7-9-14/h5-13,17H,1-4H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTNCBWFYRLVLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B4921341.png)


![2-[(6-amino-4-benzyl-3,5-dicyano-2-pyridinyl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B4921361.png)
![4-methyl-1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine oxalate](/img/structure/B4921367.png)
![5-{5-chloro-2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4921372.png)

![1-(2-ethyl-5-pyrimidinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)methanamine](/img/structure/B4921377.png)
![3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B4921385.png)
![N~2~-(2-chlorophenyl)-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4921391.png)
![11-(4-chlorophenyl)-3,3-dimethyl-10-(3,4,5-trimethoxybenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4921395.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(4-hydroxyphenyl)diazenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4921410.png)

